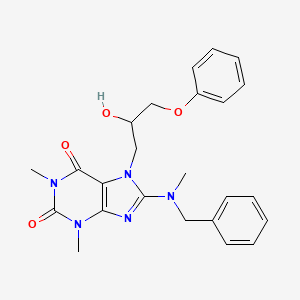

![molecular formula C23H25FN8O2S B3016025 8-[4-(2-Fluorophenyl)piperazin-1-yl]-3-methyl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione CAS No. 872627-65-1](/img/structure/B3016025.png)

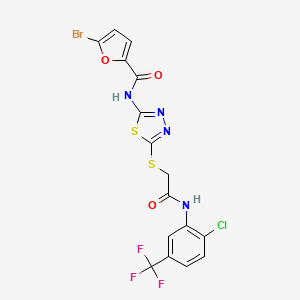

8-[4-(2-Fluorophenyl)piperazin-1-yl]-3-methyl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-[4-(2-Fluorophenyl)piperazin-1-yl]-3-methyl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione is a useful research compound. Its molecular formula is C23H25FN8O2S and its molecular weight is 496.57. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cardiovascular Activity

The compound and its derivatives have been studied for cardiovascular activity. For example, derivatives of the compound showed strong prophylactic antiarrhythmic activity and hypotensive activity, indicating potential applications in cardiovascular therapies (Chłoń-Rzepa et al., 2004).

Antihistaminic Activity

Some derivatives of the compound have been synthesized and evaluated for antihistaminic activity. They displayed good inhibition of histamine-induced bronchospasm and passive cutaneous anaphylaxis, suggesting potential use in treating allergies (Pascal et al., 1985).

Potential Antidepressant Agents

A study synthesized and evaluated derivatives for serotonin receptor affinity and phosphodiesterase inhibitor activity. Preliminary pharmacological studies indicated potential antidepressant and anxiolytic effects, making these derivatives candidates for psychiatric treatments (Zagórska et al., 2016).

Herbicidal Activity

Novel derivatives of the compound were synthesized and showed significant herbicidal activity, indicating potential application in agriculture (Li et al., 2005).

Anticonvulsant Activity

New derivatives were synthesized and evaluated for anticonvulsant activity. They showed effectiveness in tests like the maximal electroshock seizure test, suggesting their use in treating epilepsy (Obniska et al., 2012).

Anti-Mycobacterial Activity

A series of derivatives were designed and synthesized as inhibitors of Mycobacterium tuberculosis. They targeted MurB, disrupting peptidoglycan biosynthesis, indicating potential as anti-tuberculosis agents (Konduri et al., 2020).

Mechanism of Action

Target of Action

The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . ENTs can transport purine and pyrimidine nucleosides . The affinities of ENT1 to thymidine, adenosine, cytidine, and guanosine are 2.6-, 2.8-, 7.7-, and 19.3-fold higher than those of ENT2, respectively .

Mode of Action

This compound is a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1 . It interacts with its targets by reducing the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km) . This suggests that the compound is an irreversible and non-competitive inhibitor .

Biochemical Pathways

The compound affects the biochemical pathways related to nucleotide synthesis and regulation of adenosine function . By inhibiting ENTs, it disrupts the transport of purine and pyrimidine nucleosides, thereby affecting the synthesis of nucleotides .

Result of Action

The compound’s action results in the inhibition of ENTs, leading to a reduction in the transport of purine and pyrimidine nucleosides . This disruption in nucleoside transport can affect nucleotide synthesis and the regulation of adenosine function .

Action Environment

The structure-activity relationship study of the compound and its analogues suggests that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ent1 and ent2 . This indicates that the compound’s action may be influenced by the chemical environment.

properties

IUPAC Name |

8-[4-(2-fluorophenyl)piperazin-1-yl]-3-methyl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN8O2S/c1-29-19-18(20(33)28-23(29)34)32(10-5-15-35-21-25-8-4-9-26-21)22(27-19)31-13-11-30(12-14-31)17-7-3-2-6-16(17)24/h2-4,6-9H,5,10-15H2,1H3,(H,28,33,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQRUKXQJSFETQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4F)CCCSC5=NC=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN8O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

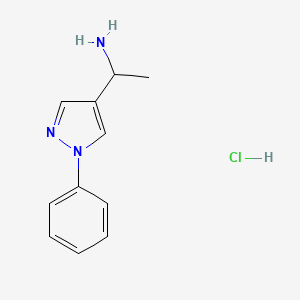

![1,7-dimethyl-8-phenethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3015943.png)

![2-Chloro-N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]propanamide](/img/structure/B3015947.png)

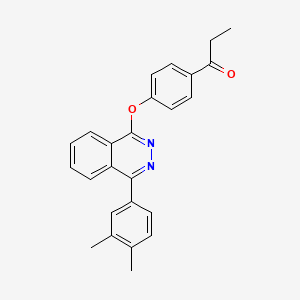

![N-isopropyl-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B3015950.png)

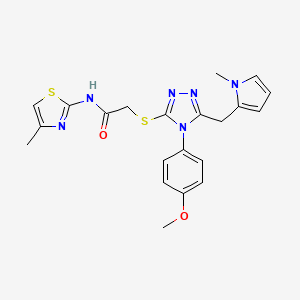

![N-(4-ethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B3015951.png)

![1-[(2-Bromophenyl)sulfonyl]piperazine](/img/structure/B3015960.png)

![N-(1-(benzofuran-2-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B3015964.png)

![4-fluoro-N-({5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methyl)aniline](/img/structure/B3015965.png)